molecular formula C6H4FIO B599578 2-Fluoro-5-iodophenol CAS No. 186589-89-9

2-Fluoro-5-iodophenol

Cat. No. B599578
M. Wt: 238
InChI Key: JDGBFLDXIZQLLT-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodophenol is a chemical compound with the molecular formula C6H4FIO. It has a molecular weight of 238 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodophenol is 1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.

It has a boiling point of 248.9°C at 760 mmHg . The compound is typically in a solid or liquid physical form .

Scientific Research Applications

Synthesis and Biological Activity

  • Fluoro-iodophenol derivatives have been investigated for their potential as herbicides. A study on the synthesis and herbicidal activity of certain compounds starting from 5-fluoro-2-nitrophenol demonstrated some of these derivatives exhibit commercial levels of herbicidal activity, comparable to other protox-inhibiting herbicides (Huang et al., 2005).

Molecular Docking and Antibacterial Activity

  • Fluorophenol compounds have also been studied for their antibacterial properties. For example, 2-chloro-5-fluoro phenol demonstrated significant antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus. Molecular docking studies further supported its antibacterial activity, suggesting a strong interaction with specific bacterial proteins (Vidhya et al., 2020).

Synthetic Applications

  • In synthetic chemistry, the iodination of fluoro-phenol derivatives under continuous flow conditions has been explored, providing a method for the efficient synthesis of fluoro-iodophenol compounds. This process is crucial for creating intermediates for further chemical synthesis (Dunn et al., 2018).

Biomedical Research

  • Fluoro-iodophenol derivatives play a role in biomedical research. For instance, fluorinated nucleotide derivatives, including those derived from fluorophenols, have shown potential in inhibiting enzymes relevant to viral and cancer cell proliferation. These findings highlight the importance of fluorinated compounds in developing new therapeutic agents (Lewis et al., 2011).

Safety And Hazards

2-Fluoro-5-iodophenol is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-Fluoro-5-iodophenol are not detailed in the search results, it’s worth noting that compounds of this nature often have potential applications in various fields, including industrial chemistry, material science, and medicinal chemistry .

properties

IUPAC Name

2-fluoro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBFLDXIZQLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677241
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodophenol

CAS RN

186589-89-9
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution of 2-fluoro-5-iodophenylboronic acid in tetrahydrofuran (200 mL) at 0° C. add an aqueous solution of 30% hydrogen peroxide (9.92 mL, 103 mmol) dropwise, stir 10 min, and add an aqueous 4 N solution of sodium hydroxide (1.78 mL, 7.12 mmol). Warm the reaction to room temperature and stir overnight. Add manganese dioxide (250 mg) to the reaction, stir 90 min and filter through fluted filter paper. Concentrate and partition the residue between diethyl ether and water. Separate the layers and sequentially wash the organic layer with water and an aqueous saturated solution of sodium chloride. Dry (sodium sulfate), filter and concentrate. Purify the resulting tan oil by silica gel chromatography, eluting with a gradient of 0:100 to 30:70 ethyl acetate:hexanes, to give the title compound as a yellow waxy solid (18.1 g, 65%).
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